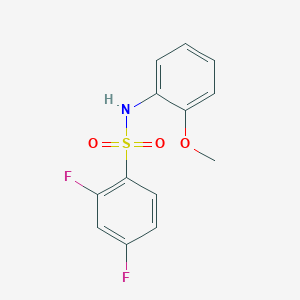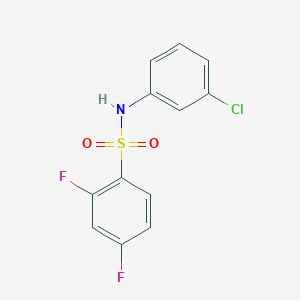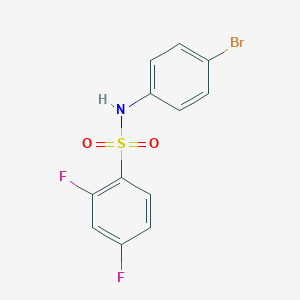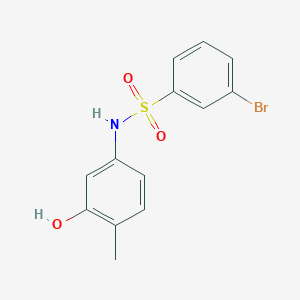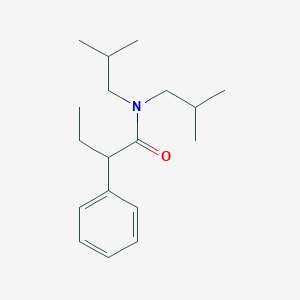
N,N-bis(2-methylpropyl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(2-methylpropyl)-2-phenylbutanamide, commonly known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. It was first synthesized in 2012 by Japanese researchers, and since then, it has been studied extensively for its pharmacological properties.
作用机制
AKB-48 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It also has some affinity for the CB2 receptor, which is found in the immune system. Activation of the CB1 receptor by AKB-48 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, pain, and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of AKB-48 are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been shown to have some anxiolytic and antidepressant effects. However, the long-term effects of AKB-48 on the brain and body are not yet fully understood.
实验室实验的优点和局限性
One advantage of AKB-48 is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, its synthetic nature and complex synthesis method make it difficult to produce in large quantities. Additionally, its potential for abuse and lack of safety data make it a potentially hazardous substance to work with.
未来方向
There are many potential future directions for the study of AKB-48. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. AKB-48 has been shown to reduce opioid withdrawal symptoms in animal models, and further research is needed to determine its potential as a treatment for opioid addiction in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AKB-48 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the long-term effects of AKB-48 on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, AKB-48 is a synthetic cannabinoid that has gained attention in recent years for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, and has potential for use in the treatment of addiction, anxiety, and depression. However, its synthetic nature, complex synthesis method, and potential for abuse and addiction make it a potentially hazardous substance to work with. Further research is needed to determine its safety and efficacy as a medical treatment.
合成方法
The synthesis of AKB-48 involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol and benzylamine to form N-benzyl-2-methylpropan-2-amine. This intermediate is then reacted with 2-phenylbutyryl chloride to form the final product, AKB-48. The synthesis method is complex and requires specialized equipment and expertise.
科学研究应用
AKB-48 has been studied extensively for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression. AKB-48 has been shown to have a high affinity for cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite.
属性
产品名称 |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
|---|---|
分子式 |
C18H29NO |
分子量 |
275.4 g/mol |
IUPAC 名称 |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-6-17(16-10-8-7-9-11-16)18(20)19(12-14(2)3)13-15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3 |
InChI 键 |
XFQSNGBRQZOZGP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



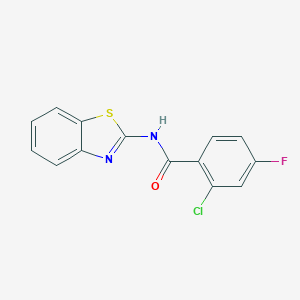
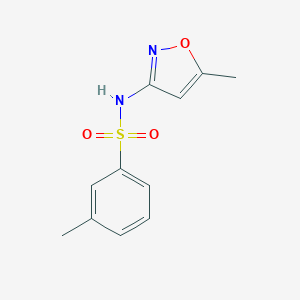
![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)
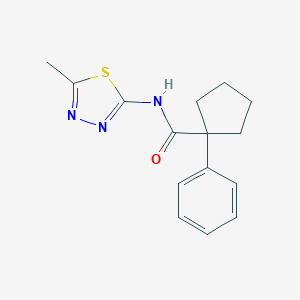
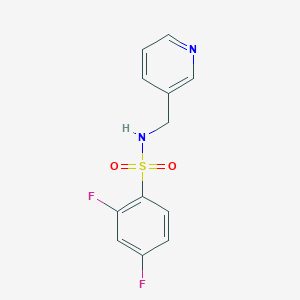
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
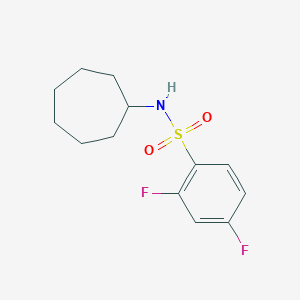
![2,4-dichloro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263056.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
